

An In-depth Technical Guide to Resveratrodehyde C: Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Resveratrodehyde C*

Cat. No.: *B15361076*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **Resveratrodehyde C**, a recently identified resveratrol derivative. Contrary to initial assessments suggesting the compound was unknown, **Resveratrodehyde C**, along with its analogs Resveratrodehyde A and B, has been isolated from the mangrove endophytic fungus *Alternaria* sp. R6. This document details the chemical structure, stereochemistry, and biological activities of **Resveratrodehyde C**, supported by spectroscopic data and experimental protocols. All information is presented to facilitate further research and drug development efforts centered on this novel natural product.

Chemical Structure and Stereochemistry

Resveratrodehyde C is a stilbenoid, belonging to the same class of compounds as resveratrol. Its structure is characterized by two aromatic rings joined by an ethenyl bridge.

Chemical Structure:

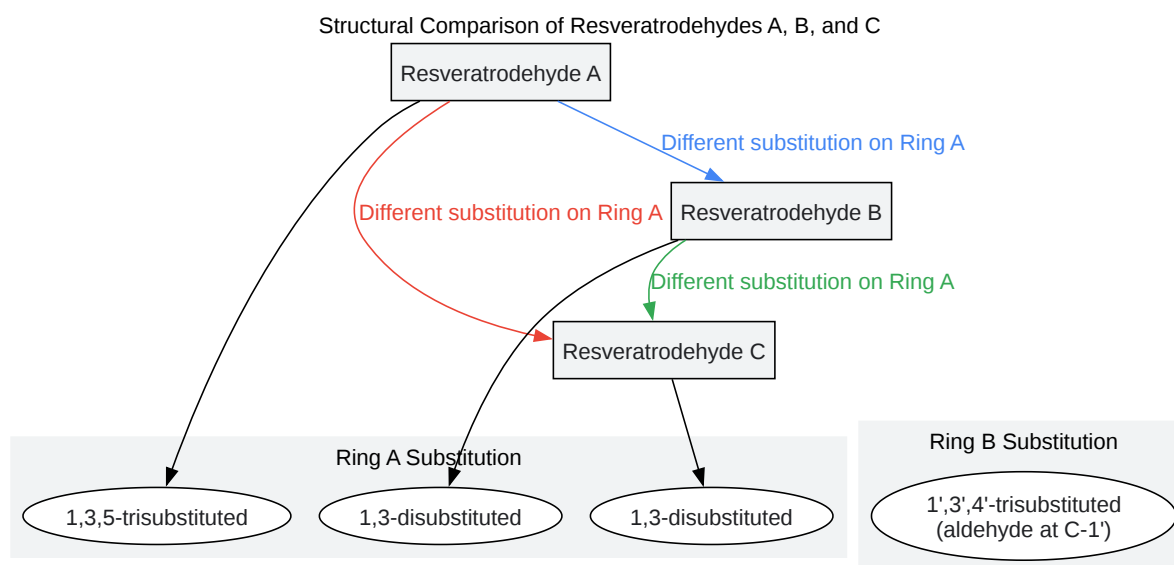
The systematic name for the core structure of these compounds is based on the stilbene backbone. The specific IUPAC names for the resveratrodehydes are not provided in the initial reports, but their structures have been elucidated through extensive spectroscopic analysis.

The key structural features differentiating Resveratrodehydes A, B, and C are the substitution patterns on the aromatic rings.

Stereochemistry:

The stereochemistry of the double bond in the ethenyl bridge of the resveratrodehydes is a critical feature. In the case of Resveratrodehydes A, B, and C, the geometry of this double bond has been determined to be trans (or E), similar to the most common and stable isomer of resveratrol. This configuration is crucial for its biological activity and receptor binding.

The following diagram illustrates the structural relationships between Resveratrodehydes A, B, and C.



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Figure 1: Structural relationships of Resveratrodehydes.

Spectroscopic Data

The structures of Resveratrodehydes A, B, and C were elucidated using a combination of mass spectrometry and 1D/2D nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the reported ^1H and ^{13}C NMR data for these compounds.^[1]

Position	Resveratrodehyde A	Resveratrodehyde B	Resveratrodehyde C
δC	δH (J in Hz)	δC	
2	108.9	6.30 (d, 2.1)	108.9
3	159.3	159.3	
4	102.6	6.73 (t, 2.1)	102.6
5	159.3	159.3	
6	108.9	6.30 (d, 2.1)	108.9
α	129.1	7.08 (d, 16.3)	129.1
β	126.9	7.20 (d, 16.3)	126.9
1'	132.8	132.8	
2'	111.9	6.95 (d, 8.4)	111.9
3'	161.9	161.9	
4'	116.8	116.8	
5'	134.1	7.58 (dd, 8.4, 2.1)	134.1
6'	109.9	7.28 (d, 2.1)	109.9
CHO	197.0	10.07 (s)	197.0

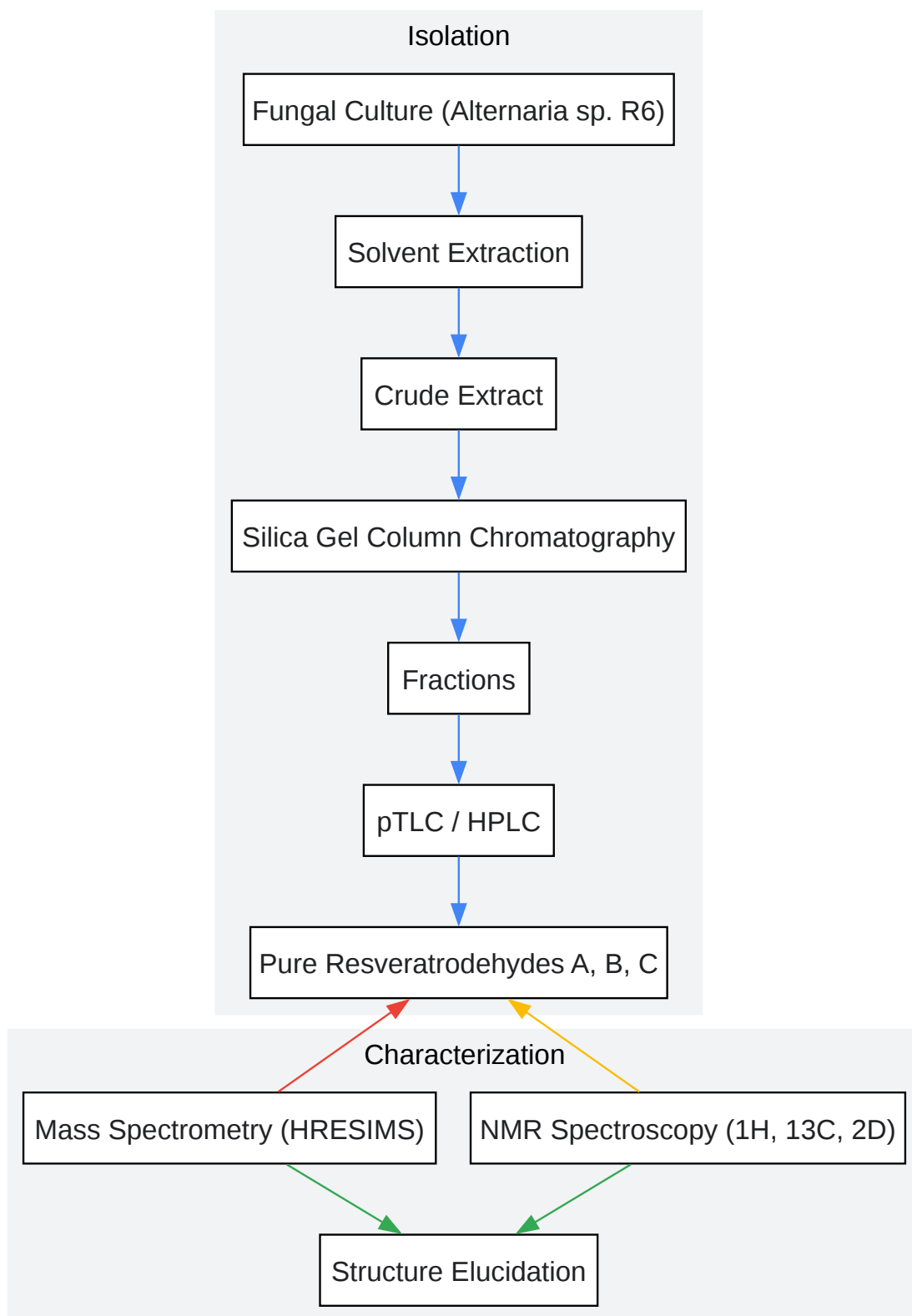
Experimental Protocols

Isolation of Resveratrodehydes

The following protocol outlines the general steps for the isolation of Resveratrodehydes A, B, and C from the mangrove endophytic fungus *Alternaria* sp. R6.

- Fungal Culture and Extraction:
 - The fungus *Alternaria* sp. R6 is cultured in a suitable liquid medium.
 - After a sufficient incubation period, the culture broth and mycelia are separated.
 - The mycelia are extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract.
- Chromatographic Separation:
 - The crude extract is subjected to repeated column chromatography on silica gel using a gradient of solvents (e.g., petroleum ether-ethyl acetate) to yield several fractions.
 - Fractions containing the compounds of interest are further purified using preparative thin-layer chromatography (pTLC) and/or high-performance liquid chromatography (HPLC) to afford the pure resveratrodehydes.

The workflow for the isolation and characterization is depicted in the following diagram.



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Figure 2: Experimental workflow for isolation and characterization.

Structure Elucidation

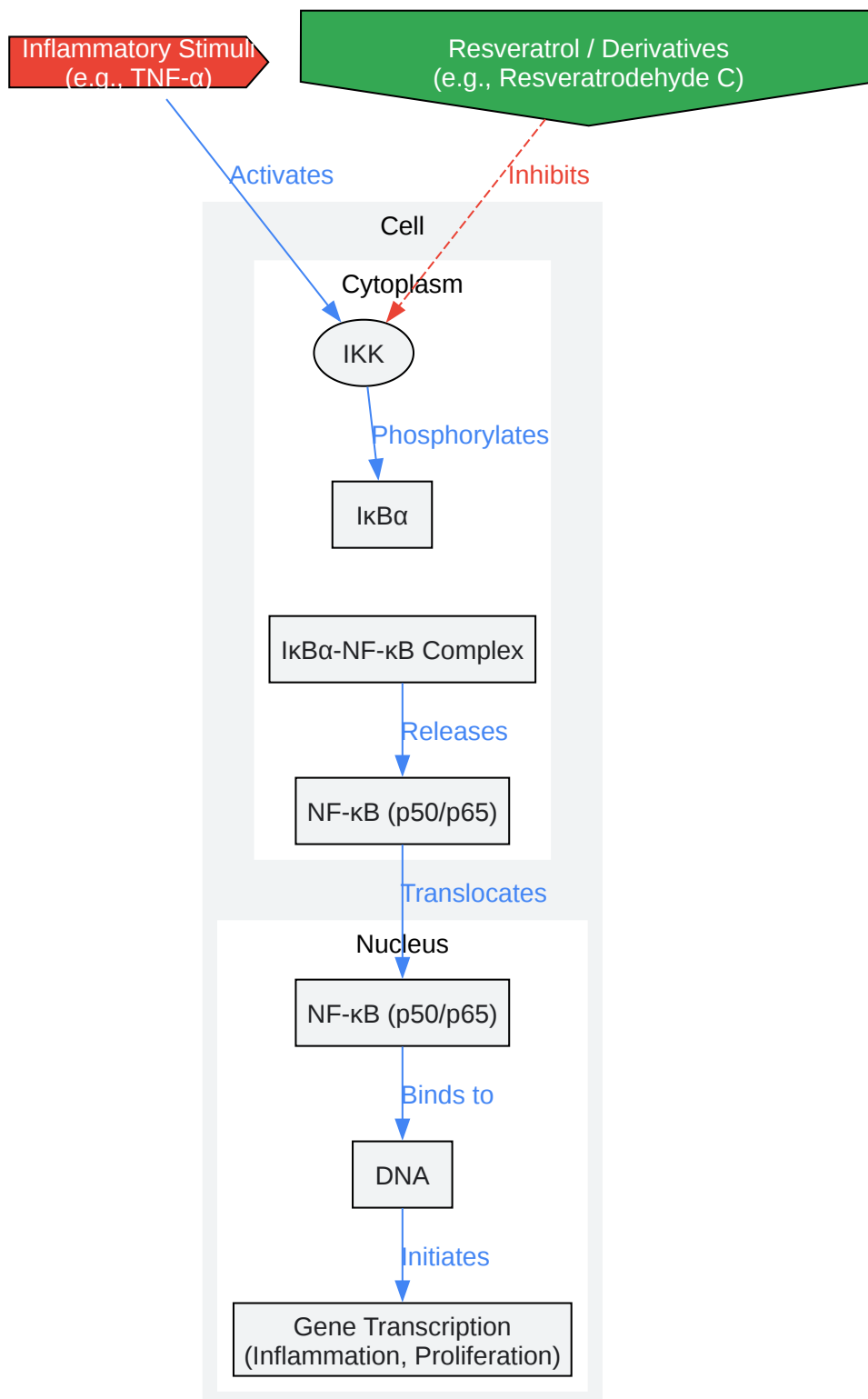
The chemical structures of the isolated compounds are determined using the following spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of each compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR and ^{13}C NMR spectra provide information about the proton and carbon skeletons of the molecules.
 - 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of atoms within the molecules and to assign the chemical shifts unambiguously.

Biological Activity and Signaling Pathways

Resveratrodehydes A, B, and C have been shown to exhibit broad-spectrum inhibitory activities against three human cancer cell lines.^[1] While the specific signaling pathways modulated by **Resveratrodehyde C** have not yet been elucidated, resveratrol and its derivatives are known to interact with numerous cellular targets. One of the key pathways affected by resveratrol is the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical regulator of inflammation and cell survival.^{[2][3]}

The diagram below illustrates a simplified representation of the NF- κ B signaling pathway, which is a potential target for resveratrol and its derivatives.

Potential Target: NF- κ B Signaling Pathway[Click to download full resolution via product page](#)**Figure 3:** Simplified NF- κ B signaling pathway.

Conclusion and Future Directions

The discovery of Resveratrodehydes A, B, and C, including the specifically named **Resveratrodehyde C**, opens new avenues for research into novel anticancer agents derived from natural sources. The preliminary data on their biological activity are promising. Future research should focus on:

- Total synthesis of these compounds to confirm their structures and to enable the generation of analogs for structure-activity relationship (SAR) studies.
- In-depth investigation of their mechanism of action, including the identification of specific molecular targets and signaling pathways.
- Preclinical evaluation of their efficacy and safety in relevant cancer models.

This technical guide provides a foundational understanding of **Resveratrodehyde C** for the scientific community, aiming to stimulate further investigation into its therapeutic potential.

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